2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a complex organic compound with the molecular formula C19H26O2. This compound is characterized by its unique structure, which includes both an adamantane and a bicyclo[2.2.1]heptene moiety. The presence of these two distinct structural features makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the esterification of 2-Methyladamantan-2-yl alcohol with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo esterification, and the product is continuously removed and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyladamantane: Shares the adamantane moiety but lacks the bicyclo[2.2.1]heptene structure.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains the bicyclo[2.2.1]heptene structure but lacks the adamantane moiety.
Uniqueness
2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the combination of the adamantane and bicyclo[2.2.1]heptene structures in a single molecule. This dual structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-methyl-2-adamantyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-19(15-6-12-4-13(8-15)9-16(19)7-12)21-18(20)17-10-11-2-3-14(17)5-11/h2-3,11-17H,4-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSGTWNQWAFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)OC(=O)C4CC5CC4C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573144 | |
Record name | 2-Methyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328087-85-0 | |
Record name | 2-Methyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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